2-Chloro-N-isopropylquinazolin-4-amine
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Overview
Description
2-Chloro-N-isopropylquinazolin-4-amine is a chemical compound belonging to the quinazoline family. Quinazolines are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. The structure of this compound consists of a quinazoline core with a chlorine atom at the second position and an isopropylamine group at the fourth position.
Mechanism of Action
Target of Action
Quinazoline derivatives have been known to exhibit a wide range of pharmacological effects, including antitumor, antiviral, antibacterial, anti-inflammatory, and antimalarial activities . They have been used in the development of drug candidates for various diseases .
Mode of Action
It is known that quinazoline derivatives can interact with their targets in various ways, leading to changes in cellular processes . For instance, some quinazoline derivatives have been found to inhibit cell migration and colony formation, induce cellular apoptosis, and cause cell cycle arrest at the S phase in certain cancer cell lines .
Biochemical Pathways
Quinazoline derivatives have been found to impact a variety of biochemical pathways related to their pharmacological effects .
Pharmacokinetics
It is known that the pharmacokinetics of a drug can significantly impact its bioavailability and efficacy .
Result of Action
Some quinazoline derivatives have been found to exhibit considerable antiproliferative activity against various cancer cell lines .
Action Environment
It is known that environmental factors can significantly impact the action and efficacy of a drug .
Biochemical Analysis
Biochemical Properties
2-chloro-N-(propan-2-yl)quinazolin-4-amine, like other quinazolinones, has been found to exhibit antimicrobial properties . It has been shown to inhibit biofilm formation in Pseudomonas aeruginosa, a bacterium known for its antibiotic resistance . This suggests that 2-chloro-N-(propan-2-yl)quinazolin-4-amine may interact with enzymes, proteins, and other biomolecules involved in the formation of biofilms.
Cellular Effects
In terms of cellular effects, 2-chloro-N-(propan-2-yl)quinazolin-4-amine has been found to have a broad spectrum of antimicrobial activity, with a safe profile on human cell lines . It has been shown to decrease cell surface hydrophobicity, compromising bacterial cells adhesion, and curtail the production of exopolysaccharides, which are major components of the matrix binding biofilm components together .
Molecular Mechanism
The molecular mechanism of 2-chloro-N-(propan-2-yl)quinazolin-4-amine involves inhibiting the formation of biofilms by Pseudomonas aeruginosa . This is achieved through binding interactions with biomolecules, leading to the inhibition of enzymes involved in biofilm formation
Temporal Effects in Laboratory Settings
Given its antimicrobial properties, it is likely that its effects would be observed over time as it interacts with microbial cells and inhibits their growth and biofilm formation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-isopropylquinazolin-4-amine can be achieved through various methods. One common approach involves the reaction of 2-chloroquinazoline with isopropylamine under anhydrous conditions. The reaction typically requires a solvent such as dichloromethane or toluene and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-isopropylquinazolin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the second position can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinazolinone derivatives or reduction to form amine derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinazoline derivatives, quinazolinone derivatives, and biaryl compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Chloro-N-isopropylquinazolin-4-amine has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial activities.
Biological Research: The compound is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.
Chemical Biology: It is employed in the design and development of chemical probes for studying protein-ligand interactions and cellular processes.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals, enhancing the efficiency and effectiveness of various industrial processes.
Comparison with Similar Compounds
Similar Compounds
2-Chloroquinazoline: Lacks the isopropylamine group, making it less versatile in certain applications.
N-Isopropylquinazolin-4-amine: Lacks the chlorine atom, affecting its reactivity and biological activity.
Quinazolinone Derivatives: Have different functional groups at the second and fourth positions, leading to varied biological activities
Uniqueness
2-Chloro-N-isopropylquinazolin-4-amine is unique due to the presence of both the chlorine atom and the isopropylamine group, which confer distinct chemical reactivity and biological activity. This combination allows for a wide range of applications in medicinal chemistry, biological research, and industrial processes .
Properties
IUPAC Name |
2-chloro-N-propan-2-ylquinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3/c1-7(2)13-10-8-5-3-4-6-9(8)14-11(12)15-10/h3-7H,1-2H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQPNVVORFHMPMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC(=NC2=CC=CC=C21)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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